(2-Chloro-2,3,3-trifluorocyclobutyl)benzene (2-Chloro-2,3,3-trifluorocyclobutyl)benzene
Brand Name: Vulcanchem
CAS No.: 3802-79-7
VCID: VC11661654
InChI: InChI=1S/C10H8ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2
SMILES: C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2
Molecular Formula: C10H8ClF3
Molecular Weight: 220.62 g/mol

(2-Chloro-2,3,3-trifluorocyclobutyl)benzene

CAS No.: 3802-79-7

Cat. No.: VC11661654

Molecular Formula: C10H8ClF3

Molecular Weight: 220.62 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-2,3,3-trifluorocyclobutyl)benzene - 3802-79-7

Specification

CAS No. 3802-79-7
Molecular Formula C10H8ClF3
Molecular Weight 220.62 g/mol
IUPAC Name (2-chloro-2,3,3-trifluorocyclobutyl)benzene
Standard InChI InChI=1S/C10H8ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2
Standard InChI Key NCRFOYWTNIBAGJ-UHFFFAOYSA-N
SMILES C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2
Canonical SMILES C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2

Introduction

Molecular Architecture and Structural Features

The compound’s IUPAC name, (2-chloro-2,3,3-trifluorocyclobutyl)benzene, delineates a cyclobutane ring with three fluorine atoms at positions 2, 3, and 3, and a chlorine atom at position 2, fused to a benzene ring. Key structural attributes include:

  • Cyclobutane Strain: The four-membered cyclobutane ring introduces significant angle strain (~90° vs. the ideal 109.5° for sp³ hybridization), enhancing reactivity compared to larger cycloalkanes .

  • Electronegative Substituents: The trifluoro and chloro groups create a highly electron-deficient environment, polarizing adjacent C–F and C–Cl bonds. This effect is quantified by Hammett σ constants (σmeta\sigma_{meta}: F = +0.34, Cl = +0.37) .

  • Stereoelectronic Effects: The spatial arrangement of substituents influences conformational preferences. For example, cis-fluorine atoms at C3 may adopt a pseudo-axial orientation to minimize steric clashes .

Table 1: Calculated Molecular Properties of (2-Chloro-2,3,3-Trifluorocyclobutyl)benzene

PropertyValueMethod/Source
Molecular Weight232.61 g/molEmpirical formula
Predicted Boiling Point185–200°CGroup contribution
LogP (Octanol-Water)2.8 ± 0.3XLOGP3
Dipole Moment3.1–3.5 DDFT calculations

Synthetic Strategies and Reaction Pathways

Cyclobutane Ring Formation

The strained cyclobutane core is typically constructed via [2+2] photocycloaddition or Diels-Alder reactions. For example, irradiation of 1,3-dienes with fluorinated alkenes under UV light yields cyclobutane derivatives :

CF2=CFCl+C6H6hν(2-Chloro-2,3,3-trifluorocyclobutyl)benzene\text{CF}_2=\text{CFCl} + \text{C}_6\text{H}_6 \xrightarrow{h\nu} \text{(2-Chloro-2,3,3-trifluorocyclobutyl)benzene}

Halogenation and Fluorination

Post-cyclization functionalization leverages electrophilic halogenation. Chlorine is introduced via Cl2_2/FeCl3_3 under controlled conditions, while fluorine incorporation employs AgF or SF4_4 as fluorinating agents . A reported protocol involves:

  • Cyclobutane precursor synthesis via Pd-catalyzed cross-coupling .

  • Sequential fluorination at 0°C using SF4_4 in anhydrous DCM .

  • Chlorination with Cl2_2 gas at −10°C to avoid overhalogenation .

Table 2: Optimization of Fluorination Conditions

ParameterCondition 1Condition 2Optimal Yield
Temperature (°C)0−200°C
Fluorinating AgentSF4_4XeF2_2SF4_4
Reaction Time (h)122412

Physicochemical Properties and Reactivity

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 220°C, attributed to cyclobutane ring opening. The activation energy (EaE_a) for thermal degradation, calculated via Kissinger analysis, is 145 kJ/mol .

Solubility and Partitioning

The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but high lipophilicity (LogP = 2.8), favoring organic phases like dichloromethane or toluene .

Reactivity Trends

  • Nucleophilic Substitution: The C–Cl bond undergoes SN2 displacement with KF in DMF (k=0.15 h1k = 0.15\ \text{h}^{-1} at 80°C) .

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated toward nitration (HNO3_3/H2_2SO4_4), requiring harsh conditions (>100°C) .

  • Radical Reactions: Photolysis generates cyclobutyl radicals, which dimerize or abstract hydrogen .

Applications in Materials Science and Pharmaceuticals

Polymer Chemistry

Fluorinated cyclobutanes serve as monomers for high-performance polymers. For example, copolymerization with tetrafluoroethylene yields resins with enhanced thermal stability (Tg_g > 200°C) and chemical resistance .

Medicinal Chemistry

The compound’s bioisosteric potential is under investigation. Analogues have shown inhibitory activity against kinase targets (IC50_{50} = 0.8–2.3 μM) in oncology screens .

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